molecular formula C14H11ClO B3037946 1-(2'-Chloro-biphenyl-3-yl)-ethanone CAS No. 675596-35-7

1-(2'-Chloro-biphenyl-3-yl)-ethanone

Cat. No.: B3037946
CAS No.: 675596-35-7
M. Wt: 230.69 g/mol
InChI Key: JYSZNJUGIIBJCB-UHFFFAOYSA-N
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Description

1-(2'-Chloro-biphenyl-3-yl)-ethanone is a useful research compound. Its molecular formula is C14H11ClO and its molecular weight is 230.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis

1-(2'-Chloro-biphenyl-3-yl)-ethanone has applications in the microwave-assisted synthesis of derivatives through Suzuki coupling reactions. This process is part of green chemistry, utilizing water as a solvent and microwave procedures for eco-friendly protocols (Soares et al., 2015).

Antimicrobial Studies

Derivatives of this compound have been explored for their antimicrobial properties. Compounds synthesized from it have shown excellent antimicrobial activities, attributable to the presence of chlorine on the main nucleus (Sherekar, Padole, & Kakade, 2022).

Antipsychotic Potential

Research has been conducted on derivatives of this compound for their potential antipsychotic activity. Studies include the synthesis of biphenyl moiety linked with aryl piperazine and evaluation of their anti-dopaminergic and anti-serotonergic activity (Bhosale et al., 2014).

Photophysical Properties

The compound's photophysical properties have been studied, particularly the fluorescence behavior of its derivatives in specific mediums, which is crucial for applications in molecular spectroscopy (Ghoneim, 2001).

Structural and Vibrational Analysis

Research has also been done on the structural and vibrational characteristics of this compound derivatives, using techniques like X-ray diffraction and NMR spectroscopy, which are essential for understanding molecular structure and properties (Murugavel et al., 2016).

Anti-inflammatory Applications

Some studies focus on the anti-inflammatory properties of derivatives of this compound. These compounds have been tested for their effectiveness in reducing inflammation (Rehman, Saini, & Kumar, 2022).

Aminobenzo[b]thiophenes Synthesis

The compound is also used in the synthesis of aminobenzo[b]thiophenes, highlighting its role in facilitating efficient chemical reactions for creating complex organic molecules (Androsov et al., 2010).

Mechanism of Action

The mechanism of action of “1-(2’-Chloro-biphenyl-3-yl)-ethanone” is not specified in the available sources .

Properties

IUPAC Name

1-[3-(2-chlorophenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c1-10(16)11-5-4-6-12(9-11)13-7-2-3-8-14(13)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSZNJUGIIBJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601272670
Record name 1-(2′-Chloro[1,1′-biphenyl]-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675596-35-7
Record name 1-(2′-Chloro[1,1′-biphenyl]-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675596-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2′-Chloro[1,1′-biphenyl]-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of iodochlorobenzene (8.64 g, 55 mmol) in n-propanol (85.8 mL), 3-acetylphenylboronic acid (10.0 g, 50 mmol) was added and the solution was stirred for 2 min. Then triphenylphosphine (118 mg, 0.45 mmol), palladium acetate (33 mg, 0.15 mmol), 2M sodium carbonate (30 mL, 60 mmol) and water (17.68 mL) were added and the reaction mixture was refluxed for 16 h. It was quenched with water and partitioned between ethyl acetate and water, washed with saturated sodium bicarbonate, brine and dried over sodium sulfate. Finally it was filtered, concentrated and purified by chromatography (hexane:ethyl acetate; 4:1) to yield the product.
Quantity
8.64 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
85.8 mL
Type
solvent
Reaction Step One
Quantity
118 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
33 mg
Type
catalyst
Reaction Step Two
Name
Quantity
17.68 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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